2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate” is a chemical compound with the molecular formula C12H14F3NO5. It has a molecular weight of 309.24 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate” is represented by the formula C12H14F3NO5 . Unfortunately, the specific structural details or a visual representation of the molecule is not available in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate” include a molecular weight of 309.24 g/mol . Unfortunately, other properties such as melting point, boiling point, and density are not available in the search results.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Onium Salts
Umemoto and Gotoh (1991) detailed the synthesis of various 2,2,2-trifluoroethyl onium triflates using (2,2,2-trifluoroethyl)phenyliodonium triflate, demonstrating the trifluoroethylated salts' synthesis in a range of compounds (Umemoto & Gotoh, 1991).
Coupling Reactions and Synthesis of Trifluoromethyl Compounds
Dmowski, Urbańczyk-Lipkowska, and Wójcik (2009) reported the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane via sodium dithionite initiated coupling, showcasing the compound's utility in creating structurally unique molecules (Dmowski et al., 2009).
Formation of Trifluoromethylcarbene
Duan, Lin, Xiao, and Gu (2016) demonstrated the generation of trifluoromethylcarbene from (2,2,2-trifluoroethyl)diphenyl-sulfonium triflate, highlighting its application in cyclopropanation of olefins to produce trifluoromethylated cyclopropanes (Duan et al., 2016).
Development of Fluorine-containing Polyimides
Yin, Li, Yang, Yang, Fan, and Liu (2005) synthesized new fluorine-containing polyimides from a fluorinated aromatic diamine monomer, demonstrating the application of such compounds in materials science due to their good solubility, thermal stability, and mechanical properties (Yin et al., 2005).
Chemical Methodologies and Reactions
Palladium-catalyzed Trifluoroethylation
Zhao and Hu (2012) researched palladium-catalyzed 2,2,2-trifluoroethylation, emphasizing its significance in introducing fluorinated moieties to molecules, which is crucial in drug design and related fields (Zhao & Hu, 2012).
CO2 Adducts of Amine/Borane Pairs
Lu, Wang, Liu, Lin, Li, and Wang (2013) explored the synthesis of CO2 adducts using frustrated Lewis pairs, highlighting the ability of these compounds in the transformation of CO2 and release of hydrogen (Lu et al., 2013).
Trifluoromethylation with Trifluoromethylsilane
Matsukawa and Saijo (2008) focused on trifluoromethylation catalyzed by tris(2,4,6-trimethoxyphenyl)phosphine, showing its efficiency in producing trifluoromethylated products from carbonyl compounds and imines (Matsukawa & Saijo, 2008).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO5/c1-18-8-4-7(5-9(19-2)10(8)20-3)16-11(17)21-6-12(13,14)15/h4-5H,6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNCNGQKHAMJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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